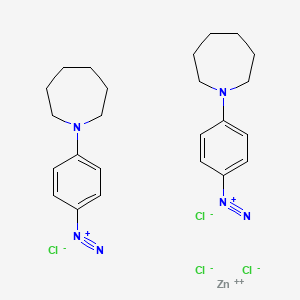
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C24H32Cl4N6Zn It is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride typically involves the reaction of 4-(azepan-1-yl)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Diazotization: The primary amine group of 4-(azepan-1-yl)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Complexation: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Complexation Reactions: The zinc ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions.
Complexation Reactions: Ligands such as phosphines, amines, and thiols are used to form complexes with the zinc ion.
Major Products Formed
Substitution Reactions: Substituted benzenes and azepanes.
Reduction Reactions: 4-(azepan-1-yl)aniline.
Complexation Reactions: Various zinc-ligand complexes.
Aplicaciones Científicas De Investigación
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride involves its interaction with molecular targets through its diazonium and zinc components. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The zinc ion can coordinate with various ligands, influencing enzymatic activities and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(hexahydro-1H-azepin-1-yl)benzenediazonium tetrachlorozincate: Similar structure but with a different ring configuration.
4-(azepan-1-yl)benzenediazonium trichloride: Similar but with one less chloride ion.
Uniqueness
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is unique due to its specific combination of a diazonium group, an azepane ring, and a zinc ion
Propiedades
Número CAS |
68155-74-8 |
|---|---|
Fórmula molecular |
C24H32Cl4N6Zn |
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3.4ClH.Zn/c2*13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;;/h2*5-8H,1-4,9-10H2;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
HIUVXTNLUOXESA-UHFFFAOYSA-J |
SMILES canónico |
C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















